molecular formula C15H10ClN3O B11525213 Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone

Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone

Cat. No.: B11525213
M. Wt: 283.71 g/mol
InChI Key: NIROTJFNOCJOPQ-UHFFFAOYSA-N
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Description

Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The compound’s structure includes a quinoline-5,8-dione core with a 5-(2-chlorophenyl)hydrazone substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone typically involves the reaction of quinoline-5,8-dione with 2-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Quinoline-5,8-dione, 5-(2-chlorophenyl)hydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

5-[(2-chlorophenyl)diazenyl]quinolin-8-ol

InChI

InChI=1S/C15H10ClN3O/c16-11-5-1-2-6-13(11)19-18-12-7-8-14(20)15-10(12)4-3-9-17-15/h1-9,20H

InChI Key

NIROTJFNOCJOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)Cl

Origin of Product

United States

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